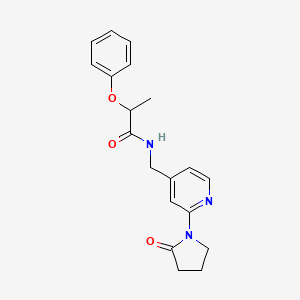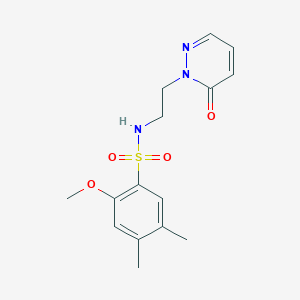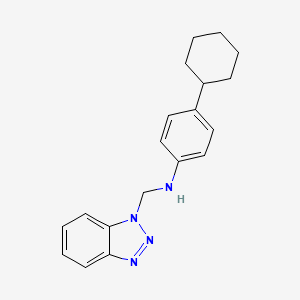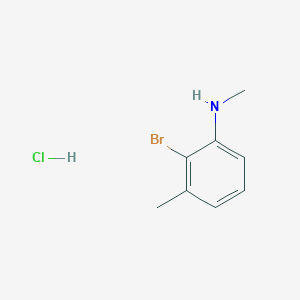![molecular formula C22H20ClN3O6S2 B2841834 Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 933192-53-1](/img/no-structure.png)
Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the sulfonyl group could be introduced via a sulfonation reaction , and the pyrimidinone ring could be formed via a condensation reaction .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the sulfonyl group could undergo nucleophilic substitution reactions , and the pyrimidinone ring could participate in condensation or addition reactions .Aplicaciones Científicas De Investigación
Environmental Degradation and Biodegradation
Research has shown the degradation pathways of compounds structurally related to Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate. For instance, Chlorimuron-ethyl, a compound with a similar sulfonylurea structure, is degraded by Aspergillus niger through cleavage of the sulfonylurea bridge, highlighting microbial transformation's role in environmental degradation. This process results in the formation of metabolites such as ethyl-2-aminosulfonylbenzoate and 4-methoxy-6-chloro-2-amino-pyrimidine, demonstrating a potential biodegradation pathway for related sulfonylurea herbicides in agricultural environments (Sharma, Banerjee, & Choudhury, 2012). Additionally, Rhodococcus sp. D310-1 has been shown to degrade chlorimuron-ethyl efficiently under optimized conditions, offering insights into microbial strategies for removing long-term residual herbicides from the environment (Li et al., 2016).
Antimicrobial Applications
Compounds with structural similarities to this compound have been explored for their antimicrobial potential. New quinazolines, for example, have shown promise as potential antimicrobial agents against a range of bacteria and fungi, indicating the broader applicability of such compounds in developing new antimicrobial strategies (Desai, Shihora, & Moradia, 2007).
Photostability and Photodegradation
The photostability of chlorimuron-ethyl, another structurally related compound, has been examined, revealing that photolysis in organic solvents can lead to various degradation products. This study on the photostability and photodegradation pathways of sulfonylurea herbicides can inform the environmental fate and safe use of related compounds, including this compound (Choudhury & Dureja, 1997).
Antioxidant Activity
Research into the synthesis and evaluation of compounds incorporating the this compound framework has indicated potential antioxidant activity. This suggests that modifications to the core structure could yield derivatives with beneficial biological activities, including antioxidative properties, which could have implications for pharmaceutical development (George et al., 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of several starting materials to form the final compound. The synthesis pathway includes several steps, including protection, deprotection, and coupling reactions.", "Starting Materials": [ "4-aminobenzoic acid", "ethyl chloroformate", "3-chloro-4-methylbenzenesulfonyl chloride", "thiourea", "sodium hydroxide", "potassium carbonate", "acetic anhydride", "N,N-dimethylformamide", "triethylamine", "pyridine", "ethanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 4-aminobenzoic acid with ethyl chloroformate in the presence of triethylamine and pyridine to form ethyl 4-aminobenzoate.", "Step 2: Protection of the amino group of ethyl 4-aminobenzoate with acetic anhydride in the presence of N,N-dimethylformamide to form ethyl N-acetyl-4-aminobenzoate.", "Step 3: Deprotection of the sulfonyl chloride group of 3-chloro-4-methylbenzenesulfonyl chloride with sodium hydroxide to form 3-chloro-4-methylbenzenesulfonic acid.", "Step 4: Coupling of 3-chloro-4-methylbenzenesulfonic acid with thiourea in the presence of potassium carbonate to form 5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol.", "Step 5: Protection of the thiol group of 5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol with ethyl chloroformate in the presence of triethylamine and pyridine to form ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate.", "Step 6: Purification of the final compound by recrystallization from ethanol." ] } | |
Número CAS |
933192-53-1 |
Fórmula molecular |
C22H20ClN3O6S2 |
Peso molecular |
521.99 |
Nombre IUPAC |
ethyl 4-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20ClN3O6S2/c1-3-32-21(29)14-5-7-15(8-6-14)25-19(27)12-33-22-24-11-18(20(28)26-22)34(30,31)16-9-4-13(2)17(23)10-16/h4-11H,3,12H2,1-2H3,(H,25,27)(H,24,26,28) |
Clave InChI |
DSHPITIRTSSZOH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2841751.png)
![N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2841754.png)



![N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2841760.png)


![1-[(1S,5R)-6-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2841764.png)


![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)
![Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2841771.png)
